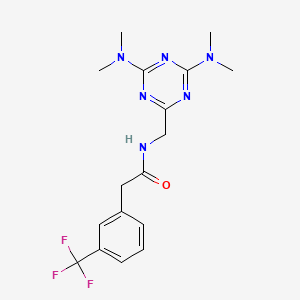

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

描述

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. A methylene bridge connects the triazine ring to an acetamide moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. The dimethylamino groups may enhance solubility, while the trifluoromethylphenyl moiety likely contributes to metabolic stability and lipophilicity .

属性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N6O/c1-25(2)15-22-13(23-16(24-15)26(3)4)10-21-14(27)9-11-6-5-7-12(8-11)17(18,19)20/h5-8H,9-10H2,1-4H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYFGMYDLQSYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC(=CC=C2)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine under controlled conditions.

Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide.

Final Coupling: The final step involves coupling the triazine derivative with a suitable acetamide precursor under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl group, potentially altering the compound’s electronic properties.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine or iodine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a potential candidate for drug development. Its trifluoromethyl group enhances its metabolic stability and bioavailability.

Medicine

Medicinally, the compound is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. Its structure-activity relationship is studied to optimize its therapeutic efficacy.

Industry

In the industrial sector, the compound is used in the development of agrochemicals, particularly herbicides and pesticides, due to its ability to disrupt specific biological pathways in target organisms.

作用机制

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the triazine ring provides a stable scaffold for these interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazine Core Derivatives

2.1.1. N-(4-(4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-ylsulfonyl)phenyl)acetamide

- Structure : Features a 1,3,5-triazine core with piperidinyl groups at 4- and 6-positions, linked via a sulfonylpiperazine bridge to a phenylacetamide.

- Key Differences: Replaces dimethylamino groups with bulkier piperidinyl substituents and introduces a sulfonylpiperazine spacer. The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound.

- Applications: Not explicitly stated in evidence, but sulfonamide-triazine hybrids are often explored as enzyme inhibitors .

2.1.2. Ibuprofen-Triazine Hybrids (e.g., N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)-1,3,5-triazin-2-yl] hydrazine)

- Structure : Combines a triazine core with ibuprofen-derived hydrazine and aryl anilido substituents.

- Key Differences: The triazine is functionalized with aryl anilido groups instead of dimethylamino groups, and the acetamide is replaced by a hydrazine-propanoyl linkage.

- Applications : Synthesized for analgesic activity, demonstrating how triazine moieties can be tailored for pharmaceutical applications .

Trifluoromethyl-Substituted Analogs

2.2.1. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : A benzamide with a trifluoromethylphenyl group and an isopropoxyphenyl substituent.

- Key Differences : Lacks a triazine core but shares the trifluoromethylphenyl motif.

- Applications : Used as a fungicide, highlighting the role of trifluoromethyl groups in agrochemical stability .

2.2.2. N-[4-[[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]sulfamoyl]phenyl]acetamide

- Structure : Contains a pyrazole-triazine hybrid with bis(trifluoromethyl) groups and an acetamide linkage.

- Key Differences: Introduces a pyrazole ring and sulfamoylphenyl group, diverging from the target compound’s triazine-dimethylamino framework.

Agrochemical Triazines (e.g., Methoprotryne, Triflusulfuron Methyl Ester)

- Structures: Methoprotryne: N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine . Triflusulfuron Methyl Ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate .

- Key Differences : Methoprotryne uses a methylthio group and methoxypropyl/isopropyl substituents, while triflusulfuron incorporates a trifluoroethoxy group. Both lack the acetamide-trifluoromethylphenyl moiety.

- Applications : Herbicides targeting plant acetolactate synthase (ALS), illustrating the versatility of triazine substitutions in agrochemical design .

Structural and Functional Analysis

Substituent Effects on Properties

| Compound | Triazine Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | 4,6-bis(dimethylamino) | Acetamide, 3-(trifluoromethyl)phenyl | Medicinal chemistry, agrochemicals |

| N-(4-(4,6-Di(piperidin-1-yl)triazin-2-yl)phenyl)acetamide | 4,6-bis(piperidin-1-yl) | Sulfonylpiperazine, phenylacetamide | Enzyme inhibition |

| Triflusulfuron Methyl Ester | 4-(dimethylamino), 6-(trifluoroethoxy) | Sulfonylurea, methyl benzoate | Herbicide |

| Ibuprofen-Triazine Hybrid | 4,6-bis(aryl anilido) | Hydrazine, ibuprofen-propanoyl | Analgesic agents |

Role of Trifluoromethyl Groups

- The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and resistance to metabolic degradation, a feature shared with flutolanil and pyrazole-triazine hybrids . This group is critical for improving bioavailability in drug design or environmental persistence in agrochemicals.

Research Implications and Gaps

- Pharmacological Potential: The combination of dimethylamino triazine and trifluoromethylphenyl acetamide warrants exploration as kinase inhibitors or antimicrobial agents, leveraging triazine’s scaffold versatility .

- Agrochemical Feasibility : Structural parallels with ALS inhibitors (e.g., triflusulfuron) suggest herbicidal activity, though in vitro assays are needed .

- Limitations : Current evidence lacks explicit data on the target compound’s bioactivity, solubility, or stability, necessitating further experimental validation.

生物活性

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agricultural science.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups , and a trifluoromethyl phenyl acetamide moiety . Its molecular formula is C_{15}H_{17F_3N_4 with a molecular weight of approximately 343.435 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

This compound interacts with various molecular targets in biological systems:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

- Receptor Modulation : It may also act on various receptors within the body, influencing physiological responses. For instance, compounds with similar structures have demonstrated significant binding affinities to receptors involved in neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing triazine rings exhibit antimicrobial activity. A study showed that derivatives with similar structures were effective against various bacterial strains, suggesting that this compound may also possess such properties .

Anticancer Potential

The structural characteristics of this compound position it as a candidate for anticancer drug development. Triazine derivatives have been reported to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies

- In Vitro Studies : A study involving similar triazine derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis .

- Animal Models : In vivo studies using animal models have shown that triazine-based compounds can reduce tumor size and enhance survival rates when administered in therapeutic doses .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known triazine derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| 4-Hydroxytriazine | Antimicrobial | Disruption of bacterial cell wall synthesis |

| Triazine-based anticancer agents | Cytotoxicity in cancer cells | Induction of apoptosis |

常见问题

Basic: What are the recommended synthetic routes and critical optimization parameters for this compound?

The synthesis involves multi-step organic reactions, starting with the assembly of the triazine core followed by functionalization. Key steps include:

- Triazine Ring Formation : Use cyanuric chloride as a precursor, reacting with dimethylamine under controlled pH (8–9) to introduce dimethylamino groups .

- Acetamide Coupling : Employ a nucleophilic substitution or amidation reaction to attach the 3-(trifluoromethyl)phenylacetamide moiety.

- Optimization Parameters :

- Temperature : Maintain ≤ 0°C during triazine functionalization to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Use triethylamine or DMAP for amide bond formation.

Advanced computational tools like quantum chemical reaction path searches can predict optimal conditions, reducing trial-and-error experimentation .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Advanced: How can density functional theory (DFT) elucidate reaction mechanisms and electronic properties?

DFT studies (e.g., B3LYP/6-31G*) can:

- Map Reaction Pathways : Simulate intermediates in triazine functionalization, such as transition states during nucleophilic substitution .

- Predict Electronic Properties : Calculate HOMO-LUMO gaps (~4.2 eV) to assess redox stability and charge transfer behavior .

- Optimize Geometries : Validate crystallographic data or predict solvation effects using implicit solvent models .

Advanced: How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts)?

- Step 1 : Cross-validate characterization data (e.g., NMR vs. MS) to rule out instrumentation errors.

- Step 2 : Use computational feedback loops (e.g., ICReDD’s reaction path search) to identify overlooked intermediates .

- Step 3 : Employ tandem MS/MS or 2D NMR (COSY, HSQC) to detect trace impurities or stereoisomers .

Basic: What functional groups dictate the compound’s reactivity in further derivatization?

- Triazine Core : Susceptible to nucleophilic substitution at C-2 and C-4 positions.

- Acetamide Group : Hydrolyzes under strong acidic/basic conditions (e.g., 6M HCl, 80°C).

- Trifluoromethylphenyl Moiety : Electron-withdrawing effects stabilize aromatic electrophilic substitution at meta positions .

Advanced: What strategies improve aqueous solubility and stability for in vitro assays?

Advanced: How can in silico methods predict biological activity and target interactions?

- Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR) to prioritize targets.

- Pharmacophore Modeling : Triazine and acetamide groups align with ATP-binding pockets in enzyme assays .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) .

Basic: How does this compound compare structurally and functionally to similar triazine derivatives?

| Compound | Key Differences | Functional Impact |

|---|---|---|

| Ammeline | Lacks trifluoromethylphenyl and dimethylamino groups | Lower lipophilicity (LogP: 0.9 vs. 2.3) and reduced kinase inhibition |

| Cyanuric Chloride Derivatives | Halogenated vs. dimethylamino substituents | Dimethylamino groups enhance solubility and electron-donating capacity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。